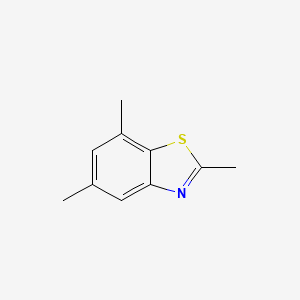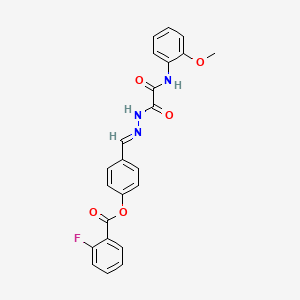
2,5,7-Trimethyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,5,7-Trimetil-1,3-benzotiazol es un compuesto heterocíclico caracterizado por un anillo de benceno fusionado a un anillo de tiazol, con tres grupos metilo unidos en las posiciones 2, 5 y 7. Este compuesto es parte de la familia de los benzotiazoles, que se caracteriza por sus diversas propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 2,5,7-Trimetil-1,3-benzotiazol generalmente implica la condensación de 2-aminobencenotionol con aldehídos o cetonas en condiciones ácidas o básicas. Un método común incluye el uso de irradiación de microondas para acelerar la reacción, lo que da como resultado mayores rendimientos y tiempos de reacción más cortos .
Métodos de producción industrial: La producción industrial de derivados de benzotiazol a menudo emplea procesos de varios pasos que incluyen la formación inicial de compuestos intermedios, seguida de ciclación y modificaciones de grupos funcionales. Técnicas como la hibridación molecular y las reacciones multicomponente de un solo recipiente también se utilizan para mejorar la eficiencia y el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: El 2,5,7-Trimetil-1,3-benzotiazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente involucra el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que da como resultado la formación de tioles o aminas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, donde los halógenos u otros grupos funcionales reemplazan a los átomos de hidrógeno en el anillo de benzotiazol.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, condiciones anhidras.
Sustitución: Halógenos, agentes alquilantes, catalizadores ácidos o básicos.
Productos principales:
Oxidación: Sulfóxidos, sulfonas.
Reducción: Tioles, aminas.
Sustitución: Benzotiazoles halogenados, derivados alquilados.
Aplicaciones Científicas De Investigación
El 2,5,7-Trimetil-1,3-benzotiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 2,5,7-Trimetil-1,3-benzotiazol involucra su interacción con varios objetivos moleculares y vías:
Inhibición enzimática: El compuesto puede inhibir enzimas como la acetilcolinesterasa y la monoaminooxidasa, que están involucradas en los procesos neurológicos.
Actividad antimicrobiana: Interfiere con la síntesis de la pared celular bacteriana e inhibe las enzimas bacterianas esenciales, lo que lleva a la muerte celular.
Efectos antiinflamatorios: El compuesto modula las vías inflamatorias al inhibir la producción de citoquinas y enzimas proinflamatorias.
Comparación Con Compuestos Similares
El 2,5,7-Trimetil-1,3-benzotiazol se puede comparar con otros derivados de benzotiazol:
2-Aminobenzotiazol: Conocido por sus propiedades antimicrobianas y anticancerígenas.
6-Metilbenzotiazol: Utilizado en la síntesis de tintes y pigmentos.
2-Mercaptobenzotiazol: Ampliamente utilizado como acelerador de vulcanización en la industria del caucho.
Unicidad: El 2,5,7-Trimetil-1,3-benzotiazol se destaca por su patrón específico de sustitución, que imparte propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H11NS |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)11-8(3)12-10/h4-5H,1-3H3 |
Clave InChI |
RAXRNJIUSJAKMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)
![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)


![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)

